
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-difluorophenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-difluorophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H19FN4O4S and its molecular weight is 478.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photostability and Photochemical Reactions
Fluoroquinolones undergo specific photochemical reactions in aqueous solutions, leading to low-efficiency substitution reactions and the potential for decarboxylation under certain conditions. Studies on similar compounds indicate that environmental factors such as the presence of sodium sulfite or phosphate can influence these photochemical pathways, impacting their photostability and the conservation of the fluorine atom (Mella, Fasani, & Albini, 2001)[https://consensus.app/papers/photochemistry-1cyclopropyl6fluoro14dihydro4oxo7-mella/471e762cef1954bd9cf5863ec66d7773/?utm_source=chatgpt].
Antimicrobial Activities
A significant body of research has focused on the synthesis and evaluation of fluoroquinolone derivatives for their antimicrobial activities. Novel fluoroquinolones have been synthesized and tested against a range of mycobacterial strains, including Mycobacterium tuberculosis and Mycobacterium smegmatis. These studies identify specific compounds with potent antimycobacterial activity in vitro and in vivo, highlighting the potential of fluoroquinolone derivatives in treating mycobacterial infections (Senthilkumar et al., 2009)[https://consensus.app/papers/activities-novel-fluoroquinolones-senthilkumar/43f113cbf29c5884a67fa955345b53bf/?utm_source=chatgpt].
Synthesis and Structural Studies
The synthesis of fluoroquinolone-based compounds involves complex chemical processes, leading to a variety of derivatives with potential antimicrobial properties. Research in this area has developed methodologies for creating compounds with specific substitutions, aiming to enhance their antimicrobial efficacy. These studies contribute to understanding the structure-activity relationships that govern the antibacterial properties of fluoroquinolone compounds (Patel & Patel, 2010)[https://consensus.app/papers/synthesis-study-fluoroquinolonebased-4thiazolidinones-patel/1e07e8d29c2d56d98b8d03ecf2f923a4/?utm_source=chatgpt].
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-difluorophenyl)piperidine-4-carboxamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, reduction, and cyclization reactions.", "Starting Materials": [ "2,5-difluoroaniline", "4-chloro-3-fluoroaniline", "acetic anhydride", "sodium acetate", "ethyl cyanoacetate", "sodium ethoxide", "2,4-difluoro-3-nitrobenzaldehyde", "piperidine", "sodium borohydride", "4-chloro-3-fluoro-6-nitroquinoline" ], "Reaction": [ "Step 1: Synthesis of 2,5-difluoro-4-nitroaniline by reacting 2,5-difluoroaniline with 2,4-difluoro-3-nitrobenzaldehyde in the presence of acetic anhydride and sodium acetate.", "Step 2: Reduction of 2,5-difluoro-4-nitroaniline to 2,5-difluoro-4-aminophenol using sodium borohydride.", "Step 3: Synthesis of 1-(3-cyano-6-fluoroquinolin-4-yl)-2,5-difluoro-4-aminophenol by reacting 2,5-difluoro-4-aminophenol with ethyl cyanoacetate in the presence of sodium ethoxide.", "Step 4: Cyclization of 1-(3-cyano-6-fluoroquinolin-4-yl)-2,5-difluoro-4-aminophenol with piperidine to form 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-difluorophenyl)piperidine-4-carboxamide." ] } | |
CAS-Nummer |
1226436-88-9 |
Molekularformel |
C24H19FN4O4S |
Molekulargewicht |
478.5 |
IUPAC-Name |
3-(2-fluorophenyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H19FN4O4S/c1-14(2)32-16-9-7-15(8-10-16)22-26-20(33-27-22)13-28-19-11-12-34-21(19)23(30)29(24(28)31)18-6-4-3-5-17(18)25/h3-12,14H,13H2,1-2H3 |
InChI-Schlüssel |
IPKSHNLWYCCUPA-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dichloro-N-{[1-(2-ethoxyethyl)cyclopentyl]methyl}pyridine-4-carboxamide](/img/structure/B2606988.png)
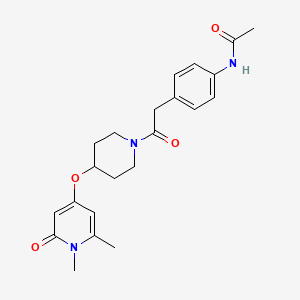
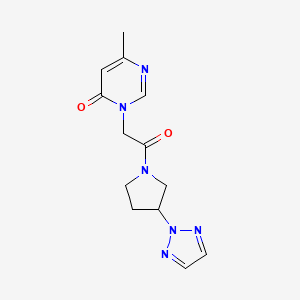
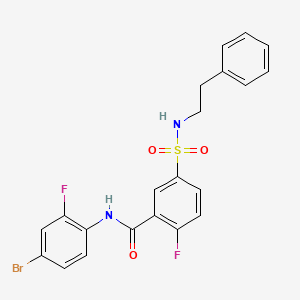

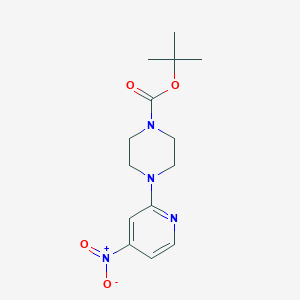
![2-Amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B2606999.png)
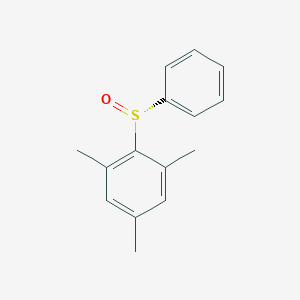
![ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2607002.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea](/img/structure/B2607005.png)
![methyl 6-chloro-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2607006.png)
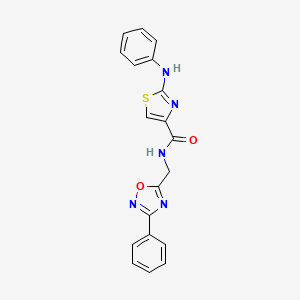
![2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2607008.png)
